molecular formula C30H31N5O6S B2535513 2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate CAS No. 1351598-23-6

2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate

Número de catálogo: B2535513
Número CAS: 1351598-23-6
Peso molecular: 589.67
Clave InChI: XCQQNOAWOZTAHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate features a complex heterocyclic architecture. Key structural elements include:

  • A 4-methylthiazole ring linked to a ketone group.
  • A benzo[d]imidazole moiety substituted with a phenoxymethyl group.
  • A piperidine ring connected via a methylene bridge.
  • A butanenitrile backbone and an oxalate counterion.

Propiedades

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-3-oxo-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butanenitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2S.C2H2O4/c1-20-19-36-28(30-20)23(15-29)26(34)17-32-13-11-21(12-14-32)16-33-25-10-6-5-9-24(25)31-27(33)18-35-22-7-3-2-4-8-22;3-1(4)2(5)6/h2-10,19,21,23H,11-14,16-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQQNOAWOZTAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C#N)C(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analog 1: 2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate

Key Differences :

  • Substituents: The benzimidazole in this analog bears a methyl group instead of the phenoxymethyl group in the target compound.
  • Backbone : Contains an acetamide group instead of the thiazole-linked butanenitrile.
  • Molecular Weight : 480.6 g/mol (vs. higher for the target compound due to the thiazole and nitrile groups).
  • Functional Impact: The absence of a thiazole ring and nitrile may reduce electrophilic interactions, while the phenoxymethyl group in the target compound could enhance lipophilicity and receptor binding .
Property Target Compound Analog 1
Molecular Formula Not explicitly provided C₂₆H₃₂N₄O₅
Key Functional Groups Thiazole, nitrile, oxalate Benzimidazole, acetamide, oxalate
Structural Flexibility Rigid (thiazole and piperidine) More flexible (acetamide linker)
Potential Bioactivity Kinase inhibition (inferred) Receptor antagonism (e.g., antihistamine)

Structural Analog 2: 4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole

Key Differences :

  • Core Heterocycles : Replaces the thiazole with a triazole and lacks a piperidine ring.
  • Substituents : Features a chlorophenyl group and a sulfur-containing side chain.
  • Bioactivity : Reported as a microbial growth inhibitor, differing from the kinase-targeted profile inferred for the target compound .

Computational Similarity Analysis

Using Tanimoto coefficients (based on molecular fingerprints), the target compound shows ~60–70% similarity to analogs like those in and . Critical disparities arise from:

  • The oxalate counterion , which enhances solubility compared to free-base analogs .

Pharmacokinetic and Functional Implications

  • Solubility : The oxalate salt improves aqueous solubility, a property shared with Analog 1 .
  • Target Selectivity : The thiazole and nitrile groups may favor interactions with ATP-binding pockets in kinases, whereas triazole-containing analogs () likely target microbial enzymes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.